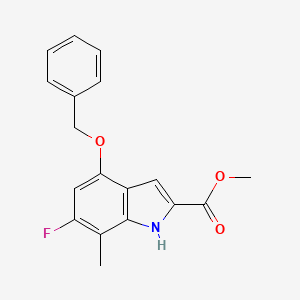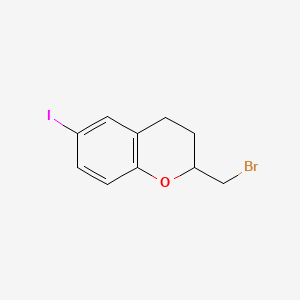![molecular formula C7H15FN2O4S B6611076 tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate CAS No. 2866353-18-4](/img/structure/B6611076.png)
tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, which is known for its steric hindrance and stability, making it useful in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with a fluorosulfonyl-containing reagent. One common method is the reaction of tert-butyl carbamate with fluorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Substitution: Products depend on the nucleophile used.
Hydrolysis: Amine and carbon dioxide.
Oxidation/Reduction: Various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate is used as a protecting group for amines. It can be installed and removed under mild conditions, making it valuable in multi-step synthesis .
Biology and Medicine: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules, including pharmaceuticals. It can be used to protect amine groups in drug molecules during synthesis .
Industry: In the chemical industry, this compound is used in the production of various intermediates and fine chemicals. Its stability and ease of handling make it suitable for large-scale production .
Wirkmechanismus
The mechanism of action of tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate involves the reactivity of the fluorosulfonyl group. This group can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The tert-butyl group provides steric hindrance, enhancing the stability of the compound .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate
- tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate
- tert-butyl N-[2-(fluorosulfonyl)ethyl]-N-methylcarbamate
Uniqueness: tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate is unique due to its specific combination of a fluorosulfonyl group and a tert-butyl carbamate. This combination provides both reactivity and stability, making it suitable for various applications in organic synthesis, pharmaceuticals, and industrial chemistry.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(fluorosulfonylamino)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2O4S/c1-7(2,3)14-6(11)9-4-5-10-15(8,12)13/h10H,4-5H2,1-3H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAVQNBYOLUMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl[1-(5-methyl-1,2-oxazol-3-yl)ethyl]amine hydrochloride](/img/structure/B6610994.png)
![2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-4-yl}acetic acid, Mixture of diastereomers](/img/structure/B6610997.png)

![methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B6611011.png)
![4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B6611022.png)


![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal](/img/structure/B6611043.png)
![2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6611047.png)

![4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6611061.png)



